Epi-galanthamine-O-methyl-d3
CAS No.: 1217655-71-4
Cat. No.: VC0023752
Molecular Formula: C17H21NO3
Molecular Weight: 290.377
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1217655-71-4 |
---|---|
Molecular Formula | C17H21NO3 |
Molecular Weight | 290.377 |
IUPAC Name | (1S,12S,14S)-4-methyl-9-(trideuteriomethoxy)-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol |
Standard InChI | InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14+,17+/m1/s1/i2D3 |
Standard InChI Key | ASUTZQLVASHGKV-FDGFTHSKSA-N |
SMILES | CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O |
Introduction
Chemical Structure and Properties
Epi-galanthamine-O-methyl-d3 features a complex tetracyclic structure with specific stereochemistry that distinguishes it from related galanthamine compounds. The compound incorporates three deuterium atoms at the methoxy position, replacing the hydrogen atoms typically found in the non-deuterated version.
Basic Chemical Identifiers
The chemical information available for Epi-galanthamine-O-methyl-d3 reveals its fundamental properties and structural characteristics:
Property | Value |
---|---|
Chemical Name | Epi-galanthamine-O-methyl-d3 |
Synonyms | SPH 1068-d3, 2-Epigalanthamine-d3, (-)-Epigalanthamine-d3 |
Molecular Formula | C₁₇H₁₈D₃NO₃ |
Molecular Weight | 290.37* |
Stereochemistry | (4aS,6S,8aS) configuration |
IUPAC Name | (4aS,6S,8aS)-4a,5,9,10,11,12-Hexahydro-3-(methoxy-d3)-11-methyl-6H-benzofuro[3a,3,2-ef]benzazepin-6-ol |
*The molecular weight value is calculated based on the correct molecular formula including deuterium atoms .
The chemical structure maintains the core galanthamine framework, with the critical distinction being the stereochemical configuration at the 2-position (hence "epi") and the presence of three deuterium atoms replacing hydrogen in the methoxy group.
Physical Properties
While specific physical property data for Epi-galanthamine-O-methyl-d3 is limited in the available literature, the compound would be expected to possess physical characteristics similar to those of non-deuterated epigalanthamine and related compounds. The deuterium substitution typically causes minimal changes to physical properties compared to the non-deuterated counterpart, which is precisely why these compounds are valuable as internal standards in analytical chemistry.
Synthesis and Structural Comparison
The synthesis of Epi-galanthamine-O-methyl-d3 likely follows pathways similar to those established for galanthamine derivatives, with modifications to incorporate the deuterium labeling at the methoxy position.
Relation to Galanthamine Synthesis
Galanthamine, the parent compound family, has been synthesized through various approaches, including biomimetic pathways and asymmetric syntheses. The Trost synthesis, reported in 2000 with improvements in 2002 and 2005, represents one of the significant asymmetric approaches to galanthamine, utilizing palladium-catalyzed asymmetric allylic alkylation to establish the required stereochemistry .
The synthesis pathway typically involves:
-
Construction of the basic aryl ether skeleton
-
Formation of the tetracyclic ring system
-
Establishment of proper stereochemistry
-
Incorporation of the N-methyl group
-
In the case of deuterated analogs, specific steps to introduce the deuterium atoms
For Epi-galanthamine-O-methyl-d3 specifically, the synthesis would require both control of the stereochemistry to produce the epi-isomer and incorporation of a deuterated methoxy group (CD₃O- instead of CH₃O-).
Comparison with Related Compounds
Epi-galanthamine-O-methyl-d3 differs from Galanthamine-O-methyl-d3 primarily in its stereochemistry. While both share the same molecular formula (C₁₇H₁₈D₃NO₃) and similar molecular weights, the spatial arrangement of the atoms varies at specific stereogenic centers:
Compound | Stereochemistry | Molecular Formula | Molecular Weight |
---|---|---|---|
Epi-galanthamine-O-methyl-d3 | (4aS,6S,8aS) | C₁₇H₁₈D₃NO₃ | 290.37 |
Galanthamine-O-methyl-d3 | (4aS,6R,8aS) | C₁₇H₁₈D₃NO₃ | 290.37 |
The key difference lies in the configuration at the 6-position (or traditionally the 2-position in older numbering systems), where epigalanthamine displays the opposite stereochemistry compared to galanthamine .
Applications in Research and Analysis
Deuterated compounds like Epi-galanthamine-O-methyl-d3 serve crucial roles in analytical chemistry, pharmaceutical research, and drug development processes.
Use as Analytical Standards
The primary application of Epi-galanthamine-O-methyl-d3 is as an internal standard in analytical methods, particularly:
-
Liquid chromatography-mass spectrometry (LC-MS) assays
-
Gas chromatography-mass spectrometry (GC-MS) analyses
-
Quantitative determination of non-deuterated epigalanthamine and related compounds in biological samples
-
Stability studies and pharmaceutical quality control
Deuterated internal standards provide significant advantages in analytical chemistry because they:
-
Co-elute or elute very similarly to their non-deuterated counterparts
-
Possess nearly identical chemical behavior
-
Are distinguishable by mass spectrometry due to their different molecular weights
-
Allow for accurate quantification even in complex matrices
Supplier | Product Description | Package Size | Price (USD) | Updated Date |
---|---|---|---|---|
USBiological | Epi-galanthamine-O-methyl-d3 | 1 mg | $446 | December 16, 2021 |
Medical Isotopes, Inc. | Epi-galanthamine-O-methyl-d3 | 5 mg | $2,120 | December 16, 2021 |
These high prices reflect the specialized nature of the compound and the challenges associated with its synthesis and purification .
Global Distribution
The global distribution of Epi-galanthamine-O-methyl-d3 involves several suppliers across different regions. Chemsky (Shanghai) International Co., Ltd. is listed as a potential supplier with a relatively high advantage rating (50), suggesting reliability in providing this specialized compound .
Structural Characteristics and Pharmacological Relevance
The epi-configuration of this galanthamine derivative potentially alters the three-dimensional structure of the molecule, which may affect its binding characteristics to target receptors and enzymes.
Structural Determinants of Activity
Galanthamine compounds generally feature several key structural elements that contribute to their biological activity:
-
A tetracyclic framework with a specific three-dimensional arrangement
-
A tertiary amine functional group
-
A hydroxyl group at the 6-position
-
A methoxy group at the 3-position (deuterated in the case of Epi-galanthamine-O-methyl-d3)
The epi-configuration at the 2-position (6-position in the IUPAC name) potentially alters the spatial arrangement of these pharmacophores, possibly affecting:
-
Binding affinity to acetylcholinesterase
-
Interaction with the peripheral anionic site of the enzyme
-
Selectivity between acetylcholinesterase and butyrylcholinesterase
-
Penetration of the blood-brain barrier
Relation to Alzheimer's Disease Research
While galanthamine is established as an Alzheimer's disease treatment, derivatives like Epi-galanthamine-O-methyl-d3 serve important roles in researching drug metabolism and optimizing therapeutic approaches. Galanthamine functions by inhibiting acetylcholinesterase, thereby increasing acetylcholine concentrations in the brain to compensate for the cholinergic deficit associated with Alzheimer's disease .
The research into epimeric forms could potentially reveal compounds with:
-
Enhanced selectivity
-
Reduced side effects
-
Improved pharmacokinetic profiles
-
Novel mechanisms of action
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume